molecular formula C22H23N3O4S B2517331 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 899986-95-9

2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2517331
CAS RN: 899986-95-9
M. Wt: 425.5
InChI Key: OVFMFBTZFPKUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Chemical synthesis and structural analysis of related compounds have been a focus in the field of organic chemistry. For instance, derivatives of furan-2-ylmethyl and quinazolinone compounds have been synthesized and characterized using techniques such as X-ray diffraction, IR, ^1H, and ^13C NMR spectroscopy. These compounds have been analyzed for their molecular structures and optimized geometrical parameters using density functional theory (DFT) (Bai et al., 2011), indicating the importance of precise structural characterization in developing new chemical entities.

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor properties of compounds containing furan-2-ylmethyl and quinazolinone moieties. For example, compounds derived from furan-2-carbohydrazide have shown antimicrobial activities against various microorganisms (Başoğlu et al., 2013). Similarly, novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates have been designed and synthesized with potential anti-cancer activity as inhibitors for methionine synthase, indicating their therapeutic potential in cancer treatment (Elfekki et al., 2014).

Anti-Inflammatory and Analgesic Properties

The design and synthesis of quinazolinyl acetamides have been studied for their analgesic and anti-inflammatory activities. Compounds in this category have shown potent analgesic and anti-inflammatory properties, indicating their potential as safer alternatives to conventional NSAIDs due to their mild ulcerogenic potential (Alagarsamy et al., 2015).

Environmental and Agricultural Applications

Research into the environmental and agricultural applications of related compounds includes the study of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential environmental impacts of these compounds, which are crucial for assessing their safety and efficacy as herbicides (Coleman et al., 2000).

properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-28-16-7-4-6-15(12-16)23-20(26)14-30-21-18-9-2-3-10-19(18)25(22(27)24-21)13-17-8-5-11-29-17/h4-8,11-12H,2-3,9-10,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFMFBTZFPKUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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